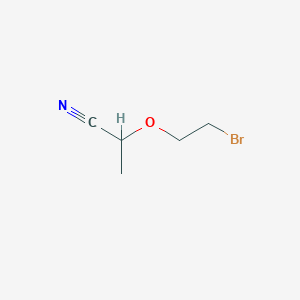
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid
Vue d'ensemble
Description
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique quinoxaline structure, which is known for its stability and reactivity. The presence of both carboxylic acid and ketone functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-nitroaniline with ethyl acetoacetate, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine, which is essential for the cyclization process.
Substitution: The aromatic ring allows for electrophilic substitution reactions, making it possible to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products of these reactions include various substituted quinoxalines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
- 2-Methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
- 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-4-carboxylic acid
- 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-sulfonic acid
Uniqueness: 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential in drug development make it a valuable compound in scientific research .
Propriétés
IUPAC Name |
3-methyl-2-oxo-3,4-dihydro-1H-quinoxaline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-5-9(13)12-7-4-2-3-6(10(14)15)8(7)11-5/h2-5,11H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLBGBWIVIUUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC(=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)
![2-[(1S)-1-bromoethyl]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B1381401.png)
![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)


![5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1381407.png)
![5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B1381409.png)
![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B1381410.png)
![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B1381411.png)


![2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B1381418.png)

